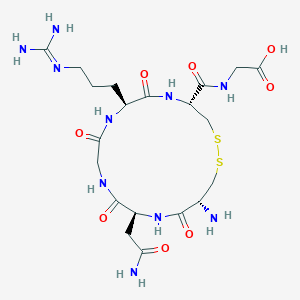

Aminopeptidase N Ligand (CD13) NGR peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. The NGR peptide, containing the Asn-Gly-Arg motif, is a ligand that specifically targets CD13. This peptide has been exploited for the selective delivery of therapeutic and imaging agents to angiogenic vessels, making it a valuable tool in the treatment of diseases characterized by angiogenesis and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NGR peptides typically involves solid-phase peptide synthesis (SPPS). The peptides are assembled step-by-step on a solid support, with each amino acid being added sequentially. After the peptide chain is completed, it is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: Industrial production of NGR peptides follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: NGR peptides can undergo various chemical reactions, including deamidation, which converts the Asn residue to isoAsp, forming isoDGR. This reaction can occur spontaneously under physiological conditions .

Common Reagents and Conditions:

Deamidation: This reaction typically occurs under mild acidic or neutral conditions.

Oxidation and Reduction: NGR peptides can also undergo oxidation and reduction reactions, particularly involving the sulfur-containing amino acids.

Major Products:

IsoDGR: Formed from the deamidation of NGR.

Oxidized and Reduced Forms: Depending on the specific amino acids involved.

Wissenschaftliche Forschungsanwendungen

NGR peptides have a wide range of applications in scientific research:

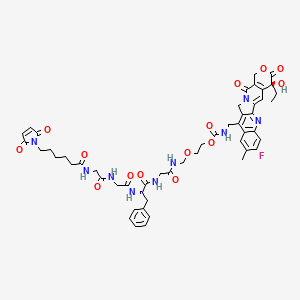

Chemistry: Used as ligands for the selective delivery of therapeutic agents.

Biology: Employed in studies of angiogenesis and inflammation.

Medicine: Utilized in targeted drug delivery systems for cancer therapy and imaging.

Industry: Applied in the development of diagnostic tools and therapeutic agents

Wirkmechanismus

The NGR peptide targets CD13, a receptor upregulated in angiogenic blood vessels. Upon binding to CD13, the peptide facilitates the delivery of conjugated therapeutic agents directly to the target site. This targeted delivery enhances the efficacy of the therapeutic agents while minimizing off-target effects . The binding of NGR to CD13 can also induce signaling pathways involved in cell adhesion and migration .

Vergleich Mit ähnlichen Verbindungen

RGD Peptides: Target integrins and are used in similar applications for targeted drug delivery.

IsoDGR Peptides: Formed from the deamidation of NGR and target integrins.

Uniqueness: NGR peptides are unique in their ability to specifically target CD13, which is selectively expressed in angiogenic vessels but not in normal vessels. This specificity makes NGR peptides particularly valuable for targeted therapies in diseases characterized by abnormal angiogenesis .

Eigenschaften

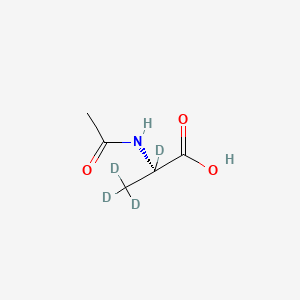

Molekularformel |

C20H34N10O8S2 |

|---|---|

Molekulargewicht |

606.7 g/mol |

IUPAC-Name |

2-[[(4R,7S,13S,16R)-16-amino-13-(2-amino-2-oxoethyl)-7-[3-(diaminomethylideneamino)propyl]-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C20H34N10O8S2/c21-9-7-39-40-8-12(18(37)27-6-15(33)34)30-19(38)10(2-1-3-25-20(23)24)28-14(32)5-26-17(36)11(4-13(22)31)29-16(9)35/h9-12H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1 |

InChI-Schlüssel |

DVIDAVXQSLGAQG-BJDJZHNGSA-N |

Isomerische SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |

Kanonische SMILES |

C1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.